molecular formula C6H10O2 B14135507 Hexahydrofurofuran CAS No. 1793-94-8

Hexahydrofurofuran

Katalognummer: B14135507
CAS-Nummer: 1793-94-8
Molekulargewicht: 114.14 g/mol
InChI-Schlüssel: PHXGAJLBHUUAKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexahydrofurofuran is a heterocyclic organic compound characterized by a fused ring structure consisting of two tetrahydrofuran rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hexahydrofurofuran can be synthesized through several methods. One common approach involves the cyclization of appropriate diols or epoxides under acidic or basic conditions. For example, the reaction of 1,4-butanediol with an acid catalyst can yield this compound through intramolecular cyclization .

Industrial Production Methods: Industrial production of this compound typically involves the use of high-purity starting materials and controlled reaction conditions to ensure high yields and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Hexahydrofurofuran undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like halides or amines can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield lactones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of hexahydrofurofuran and its derivatives involves interactions with specific molecular targets and pathways. For instance, certain derivatives have been shown to inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact mechanism depends on the specific structure and functional groups present in the compound .

Vergleich Mit ähnlichen Verbindungen

Hexahydrofurofuran can be compared with other similar compounds, such as:

    Tetrahydrofuran (THF): A simpler cyclic ether with a single ring structure.

    Dioxane: Another cyclic ether with two oxygen atoms in a six-membered ring.

    Furan: An aromatic compound with a five-membered ring containing one oxygen atom.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials and therapeutic agents.

Eigenschaften

CAS-Nummer

1793-94-8

Molekularformel

C6H10O2

Molekulargewicht

114.14 g/mol

IUPAC-Name

2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan

InChI

InChI=1S/C6H10O2/c1-3-7-6-2-4-8-5(1)6/h5-6H,1-4H2

InChI-Schlüssel

PHXGAJLBHUUAKB-UHFFFAOYSA-N

Kanonische SMILES

C1COC2C1OCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.